molecular formula C23H22BrN3O B2431760 4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide CAS No. 906158-79-0

4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide

Cat. No.: B2431760
CAS No.: 906158-79-0
M. Wt: 436.353
InChI Key: FOANUSGRZGWOAI-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide ( 906158-79-0) is a synthetic organic compound with the molecular formula C 23 H 22 BrN 3 O and a molecular weight of 436.34 g/mol . This benzamide derivative features a tetrahydroisoquinoline core, a scaffold of significant interest in medicinal chemistry for developing ligands that target central nervous system (CNS) receptors . Compounds based on the tetrahydroisoquinoline and related tetrahydro-carboline structures have been investigated as selective antagonists for receptors such as the dopamine D3 receptor (D3R) and the orexin 1 (OX1) receptor . The structural elements present in this compound—including the bromo-aromatic ring and the tetrahydroisoquinoline group—are associated with high-affinity binding and selectivity in neurological targets . Research into similar analogs has shown potential for the treatment of neurological and neuropsychiatric disorders, including drug addiction and Parkinson's disease, by modulating specific dopaminergic and orexinergic pathways . This product is offered with a guaranteed purity of 90%+ and is available for immediate shipment . It is supplied for laboratory research applications only. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O/c24-21-9-7-18(8-10-21)23(28)26-15-22(19-6-3-12-25-14-19)27-13-11-17-4-1-2-5-20(17)16-27/h1-10,12,14,22H,11,13,15-16H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOANUSGRZGWOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C20H22BrN3O\text{C}_{20}\text{H}_{22}\text{BrN}_{3}\text{O}

Key features include:

  • A bromine atom attached to a benzamide moiety.
  • A pyridine ring that contributes to its biological interactions.
  • A tetrahydroisoquinoline structure which may influence neuropharmacological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The findings can be summarized as follows:

1. Antimicrobial Activity

Several studies have highlighted the compound's potential antimicrobial properties. For instance:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 25 to 50 µg/mL compared to standard antibiotics such as ampicillin and ciprofloxacin .
Bacterial StrainMIC (µg/mL)Comparison Standard
E. coli50Ampicillin (100)
S. aureus25Ciprofloxacin (50)

2. Neuropharmacological Effects

The compound has shown promise in neurological studies:

  • Receptor Binding Studies : It exhibited affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting a role in modulating neurotransmitter systems relevant to mood disorders .
  • Animal Models : In models of anxiety and depression, administration of the compound led to reduced anxiety-like behavior and improved depressive symptoms, indicating potential use as an antidepressant .

3. Anti-inflammatory Properties

The compound's anti-inflammatory effects were evaluated through its impact on cytokine production:

  • Cytokine Inhibition : It inhibited IL-6 and TNF-alpha production in macrophages, with a notable reduction at concentrations of 10 µg/mL . This suggests a mechanism that could be beneficial in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study assessing the efficacy of various derivatives against bacterial strains, this compound was one of the most potent compounds tested. The results indicated that modifications to the aromatic rings could enhance activity against resistant strains.

Case Study 2: Neuropharmacological Assessment

A behavioral study involving rodents treated with the compound showed significant reductions in stress-induced behaviors. The results suggest that the compound may act as a dual-action agent by targeting both serotonin receptors and inflammatory pathways.

Research Findings

Recent research has focused on optimizing the structure for enhanced biological activity. Modifications to the pyridine and tetrahydroisoquinoline moieties have been explored to improve receptor binding affinity and selectivity.

Preparation Methods

Catalytic Oxidation of 4-Bromotoluene

The reaction utilizes acetic acid as a solvent, with cobalt(II) acetate, manganese(II) acetate, and potassium bromide as co-catalysts under oxygen flow. Key parameters include:

Parameter Optimal Range
Temperature 75–85°C
Oxygen Flow Rate 0.5–1.0 L/min
Reaction Time 6–9 hours
Catalyst Loading 4–7 wt% Co/Mn

Procedure :

  • Charge 40–60 g of 4-bromotoluene into a reactor with 500–700 g glacial acetic acid.
  • Add Co(OAc)₂ (4.8–7 g), Mn(OAc)₂ (4.8–7 g), and KBr (2.4–4 g).
  • Heat to 75–85°C under O₂ flow (0.5–1.0 L/min) until reflux.
  • Monitor reaction completion by HPLC (parabromotoluene <0.5%).
  • Cool, filter crude product, and recycle mother liquor via activated carbon adsorption.

Yield and Purity :

  • Yield : 96–98.9% after recrystallization.
  • Purity : ≥99.4% (HPLC), melting point 252–254°C.

Synthesis of 2-(Pyridin-3-yl)-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethylamine

The amine component combines pyridine and tetrahydroisoquinoline moieties linked via an ethyl spacer. This synthesis involves tetrahydroisoquinoline formation followed by N-alkylation.

Bischler-Napieralski Cyclization

Tetrahydroisoquinolines are synthesized via Bischler-Napieralski cyclodehydration of benzamide precursors:

  • Condense 2-(3,4-dimethoxyphenyl)ethylamine with substituted aryl carbonyl halides to form benzamides.
  • Cyclize using POCl₃ or PCl₅ under reflux to yield dihydroisoquinolines.
  • Reduce dihydroisoquinolines with NaBH₄ in methanol to obtain tetrahydroisoquinolines.

Example :

  • Starting Material : 2-(3,4-Dimethoxyphenyl)ethylamine + nitrobenzoyl chloride.
  • Product : 1-Nitro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Yield: 78–90%).

N-Alkylation with Pyridin-3-yl Ethyl Bromide

Introduce the pyridinyl group via alkylation:

  • React tetrahydroisoquinoline with 2-bromo-1-(pyridin-3-yl)ethane in acetonitrile.
  • Use NaI as a catalyst at 60–80°C for 12–24 hours.
  • Purify by column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Key Data :

  • Yield : 70–85%.
  • Purity : >95% (LC-MS).

Amide Coupling Reaction

The final step couples 4-bromobenzoic acid with the amine intermediate using standard acyl chloride chemistry.

Acyl Chloride Formation

  • Treat 4-bromobenzoic acid (1 eq) with thionyl chloride (1.2 eq) at 60°C for 2 hours.
  • Remove excess SOCl₂ under vacuum to obtain 4-bromobenzoyl chloride (Yield: 95–98%).

Amide Bond Formation

  • Dissolve 2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylamine (1 eq) in dry THF.
  • Add 4-bromobenzoyl chloride (1.1 eq) and Et₃N (2 eq) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with H₂O, extract with EtOAc, and purify via recrystallization (EtOH:H₂O).

Optimized Conditions :

Parameter Value
Solvent THF
Temperature 0°C → RT
Reaction Time 12 hours
Yield 82–88%

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (3:1).
  • Purity : >99% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.61 (s, 1H, py-H), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (t, J=6.8 Hz, 2H, CH₂), 3.78 (s, 2H, CH₂-N).
  • HRMS : m/z 436.353 [M+H]⁺ (Calc. 436.353).

Scale-Up and Industrial Considerations

Catalyst Recycling

The patent CN108558636A emphasizes mother liquor reuse:

  • Recycle Efficiency : 95% solvent recovery.
  • Waste Reduction : 40% lower Co/Mn consumption via adsorption.

Environmental Impact

  • E-Factor : 2.1 (kg waste/kg product), superior to traditional HNO₃ oxidation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide?

  • Methodology : Multi-step synthesis typically involves coupling a brominated benzoyl chloride derivative with a pyridinyl-tetrahydroisoquinoline precursor. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres (N₂/Ar) to minimize side reactions .
  • Temperature control : Reactions often proceed at 0–25°C for 12–24 hours to balance yield and selectivity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyridine ring protons at δ 7.5–8.5 ppm, tetrahydroisoquinoline CH₂ groups at δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray crystallography : For unambiguous structural determination; SHELX programs (e.g., SHELXL) refine crystal structures with R-factors < 0.05 .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Troubleshooting strategies :

  • Dynamic effects : Assess temperature-dependent NMR to identify rotational isomers or conformational exchange .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) and optimize purification via column chromatography (silica gel, gradient elution) .
    • Case study : In analogs of this compound, overlapping pyridine and benzene proton signals were resolved using 2D-COSY and HSQC experiments .

Q. What strategies are effective for optimizing bioactivity through structure-activity relationship (SAR) studies?

  • Key modifications :

  • Bromine substitution : Replace the 4-bromo group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate receptor binding .
  • Tetrahydroisoquinoline ring : Introduce methyl or methoxy substituents to enhance lipophilicity and blood-brain barrier penetration .
    • Biological assays :
  • In vitro binding : Radioligand displacement assays (e.g., orexin receptor inhibition, IC₅₀ < 100 nM) .
  • Cellular toxicity : MTT assays to evaluate selectivity between cancer and normal cell lines .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approaches :

  • Molecular docking : Use AutoDock Vina to simulate binding poses with receptors (e.g., orexin-1 receptor, PDB ID: 6TOA). Focus on hydrogen bonding with pyridine N and hydrophobic contacts with tetrahydroisoquinoline .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
    • Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) binding kinetics .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar analogs?

  • Factors to consider :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms can alter IC₅₀ values .
  • Stereochemistry : Chiral centers in tetrahydroisoquinoline may lead to enantiomer-specific activity (e.g., (R)- vs. (S)-forms) .
    • Resolution : Conduct enantioselective synthesis and parallel bioassays under standardized conditions .

Experimental Design Tables

Parameter Optimized Conditions Evidence Source
Amide coupling reagentEDCI/DMAP in DMF, 0°C → RT, 18h
Purification methodSilica gel column (hexane:EtOAc = 3:1 → 1:2)
Crystallization solventEthanol/water (8:2)

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